molecular formula C21H32N4O B5228997 2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine

2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine

Cat. No.: B5228997
M. Wt: 356.5 g/mol
InChI Key: FMCSFKKUYDBTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and a pyrazolyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the alkylation of 4-methoxyphenyl with a suitable alkylating agent, followed by the introduction of the piperidinyl and pyrazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines, which can be further utilized in different applications.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)piperazine
  • N-(1-methylpiperidin-4-yl)methylamine
  • N-(1-methylpyrazol-4-yl)methylamine

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-23-11-8-19(9-12-23)16-25(17-20-14-22-24(2)15-20)13-10-18-4-6-21(26-3)7-5-18/h4-7,14-15,19H,8-13,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCSFKKUYDBTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=C(C=C2)OC)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.